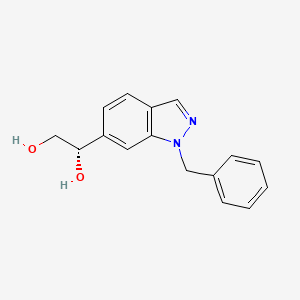

(S)-1-(1-Benzyl-1H-indazol-6-yl)ethane-1,2-diol

Description

Properties

IUPAC Name |

(1S)-1-(1-benzylindazol-6-yl)ethane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c19-11-16(20)13-6-7-14-9-17-18(15(14)8-13)10-12-4-2-1-3-5-12/h1-9,16,19-20H,10-11H2/t16-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGBMYWQZPPPHV-MRXNPFEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=CC(=C3)C(CO)O)C=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN2C3=C(C=CC(=C3)[C@@H](CO)O)C=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-1-(1-Benzyl-1H-indazol-6-yl)ethane-1,2-diol, a compound with the chemical formula C16H16N2O, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the presence of an indazole moiety, which is known for its diverse biological activities. Its structural formula is as follows:

This structure contributes to its interactions with various biological targets.

Research indicates that (S)-1-(1-Benzyl-1H-indazol-6-yl)ethane-1,2-diol exhibits significant activity as a selective inhibitor of specific enzymes. One notable target is the aldosterone synthase enzyme (CYP11B2), which plays a crucial role in steroidogenesis. Inhibition of this enzyme can lead to beneficial effects in conditions such as hypertension and heart failure .

2. Pharmacological Effects

The compound has been evaluated for its effects on various biological systems:

- Antinociceptive Activity : Studies have shown that (S)-1-(1-Benzyl-1H-indazol-6-yl)ethane-1,2-diol can reduce pain responses in animal models, indicating potential use in pain management .

- Neuroprotective Properties : Preliminary findings suggest that this compound may exhibit neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases .

Case Study 1: Antinociceptive Effects

In a controlled study involving rodents, (S)-1-(1-Benzyl-1H-indazol-6-yl)ethane-1,2-diol was administered to evaluate its impact on pain perception. The results demonstrated a significant reduction in pain responses compared to the control group, supporting its potential application in analgesic therapies.

Case Study 2: Aldosterone Synthase Inhibition

A study focusing on the inhibition of CYP11B2 revealed that (S)-1-(1-Benzyl-1H-indazol-6-yl)ethane-1,2-diol displayed an IC50 value of 5.0 nM. This high potency suggests that it could serve as a lead compound for developing new treatments for diseases influenced by aldosterone levels .

Data Table: Biological Activity Overview

| Activity Type | Target Enzyme | IC50 Value (nM) | Notes |

|---|---|---|---|

| Antinociceptive | - | - | Significant pain reduction observed |

| Aldosterone Synthase | CYP11B2 | 5.0 | High potency; potential therapeutic use |

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

lists ethane-1,2-diol derivatives with similarity scores based on structural overlap:

- (1S)-1-(2-Chlorophenyl)ethane-1,2-diol (Similarity: 0.95): Shares the vicinal diol backbone but substitutes the benzyl-indazol group with a chlorophenyl ring.

- (S)-α-(Chloromethyl)-2,4-dichlorobenzyl alcohol (Similarity: 0.91): Features multiple chlorine atoms and a hydroxyl group but lacks the diol configuration, reducing its utility in stereoselective synthesis .

Table 1: Structural Comparison of Ethane-1,2-diol Derivatives

| Compound Name | Substituent | Similarity Score | Key Functional Differences |

|---|---|---|---|

| Target Compound | 1-Benzyl-1H-indazol-6-yl | 1.00 | Chiral diol, aromatic indazole core |

| (1S)-1-(2-Chlorophenyl)ethane-1,2-diol | 2-Chlorophenyl | 0.95 | Chlorine substituent, no indazole |

| (S)-α-(Chloromethyl)-2,4-dichlorobenzyl alcohol | 2,4-Dichlorobenzyl | 0.91 | Monohydroxy, chloromethyl group |

Reactivity and Degradation Patterns

highlights the role of side chains and aromatic substituents in radical-mediated degradation. For non-phenolic lignin model compounds (e.g., 1-(3,4-dimethoxyphenyl)ethane-1,2-diol (G) and 1-(3,4,5-trimethoxyphenyl)ethane-1,2-diol (S)), degradation by hydroxyl (HO•) and oxyl anion (O•⁻) radicals occurs predominantly at the ethane-1,2-diol side chain rather than the aromatic ring. This suggests that the benzyl-indazol group in the target compound may similarly shield the aromatic core from radical attack, directing reactivity toward the diol moiety .

Table 2: Degradation Rates of Ethane-1,2-diol Derivatives Under Alkaline Conditions (pH 12.0, 70°C)

| Compound | Aromatic Substituent | Degradation Rate (%) | Key Observation |

|---|---|---|---|

| G | 3,4-Dimethoxyphenyl | 85 | Side chain reactivity dominant |

| S | 3,4,5-Trimethoxyphenyl | 82 | Similar to G despite more substituents |

| G' | 1,2-Dimethoxybenzene | 45 | Lower reactivity due to lack of diol |

Q & A

Q. What safety protocols are advised for handling this compound in laboratory settings?

- Methodological Answer : While specific toxicity data may be limited, adopt general precautions: use fume hoods for synthesis/purification, wear nitrile gloves, and avoid skin/eye contact. Emergency procedures should align with GHS standards, including immediate rinsing with water for exposures. Documented protocols for similar indazole derivatives emphasize inert atmosphere handling and waste neutralization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.